Heptafluorobutyryl chloride

Catalog No.
S749494
CAS No.
375-16-6
M.F
C4ClF7O
M. Wt
232.48 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluorobutyryl chloride

CAS Number

375-16-6

Product Name

Heptafluorobutyryl chloride

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl chloride

Molecular Formula

C4ClF7O

Molecular Weight

232.48 g/mol

InChI

InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12

InChI Key

WFELVFKXQJYPSL-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl

Origin and Significance:

Heptafluorobutyryl chloride is a man-made compound not found naturally. Researchers utilize it as a reagent in organic synthesis due to the reactive acyl chloride functional group (COCI) and the electron-withdrawing nature of the fluorine atoms []. This combination allows for the formation of new carbon-carbon bonds and modification of various organic molecules.


Molecular Structure Analysis

Heptafluorobutyryl chloride has the chemical formula C₄F₇ClO. Its structure consists of a four-carbon chain (butyl group) where all the hydrogens are replaced with fluorine atoms (perfluoro) except for one on the terminal carbon. This carbon is bonded to a carbonyl group (C=O) and a chlorine atom (Cl), forming the acyl chloride functional group (COCI).

The key features of the structure include:

  • Perfluorination: The presence of fluorine atoms throughout the molecule creates a strong electron-withdrawing effect. This makes the carbonyl carbon in the COCI group more electrophilic, facilitating reactions with nucleophiles.
  • Acyl Chloride Functional Group: The COCI group is highly reactive and readily participates in acylation reactions, introducing the perfluorobutyryl group (C₄F₇CO) to other molecules [].

Chemical Reactions Analysis

Heptafluorobutyryl chloride is primarily used as a reagent in organic synthesis. Here are some notable reactions:

  • Acylation Reactions

    Heptafluorobutyryl chloride reacts with various nucleophiles (compounds with electron-donating lone pairs) to form new C-C bonds. Examples include:

    • Reaction with alcohols to form esters (Eq. 1) []:

    R-OH + C₄F₇COCl → R-OCOC₄F₇ + HCl

    (R represents an alkyl or aryl group)

    • Reaction with amines to form amides (Eq. 2) []:

    R₂NH + C₄F₇COCl → R₂NCOC₄F₇ + HCl

    (R represents an alkyl or aryl group)

  • Hydrolysis

    Heptafluorobutyryl chloride reacts with water to form perfluorobutyric acid (C₄F₇CO₂H) and hydrochloric acid (HCl) (Eq. 3) []:

    C₄F₇COCl + H₂O → C₄F₇CO₂H + HCl

Physical and Chemical Properties

  • Melting Point: Not readily available.
  • Boiling Point: 38-39 °C [].
  • Density: 1.556 g/mL at 4 °C [].
  • Refractive Index: 1.2875 [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ether []. Insoluble in water [].
  • Stability: Stable under normal storage conditions []. Decomposes on heating [].

Mechanism of Action (Not Applicable)

Heptafluorobutyryl chloride is a corrosive and reactive compound. Here are some safety concerns:

  • Corrosive: Contact with skin and eyes can cause severe irritation and burns [].
  • Toxic: Inhalation and ingestion can be harmful [].
  • Moisture Sensitive: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system [].
  • Flammable: Flammable when exposed to heat or flame [].

XLogP3

3.2

Boiling Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

375-16-6

Wikipedia

Heptafluorobutyryl chloride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-: ACTIVE

Dates

Modify: 2023-08-15

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